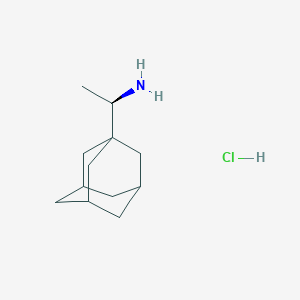

(1R)-1-(adamantan-1-yl)ethan-1-amine hydrochloride

Description

Significance of Adamantane (B196018) Scaffolds in Organic Synthesis and Material Science Research

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a rigid, stress-free, and highly symmetrical cage-like structure. wikipedia.org First isolated from petroleum in 1933, its unique architecture has made it a valuable building block in both organic synthesis and material science. wikipedia.org The adamantane moiety's key characteristics—bulkiness, high lipophilicity, and conformational rigidity—are frequently exploited to modify the properties of molecules. researchgate.netresearchgate.net

In medicinal chemistry, incorporating an adamantane scaffold into a drug candidate can enhance its metabolic stability and bioavailability. researchgate.netnih.gov The bulky cage can protect adjacent functional groups from enzymatic degradation and its lipophilicity can facilitate passage through biological membranes. researchgate.net This has led to the development of several successful drugs, including the antiviral agent amantadine (B194251), the anti-Alzheimer's drug memantine (B1676192), and the anti-diabetic vildagliptin. nih.gov

In material science, the rigidity and thermal stability of the adamantane core are highly desirable. wikipedia.org Adamantane-based polymers are researched for applications such as specialty coatings and thermally stable lubricants. wikipedia.org Its well-defined, three-dimensional structure also makes it an ideal component for creating molecular building blocks for nanotechnology and self-assembling crystal structures. wikipedia.orgresearchgate.net The use of adamantane derivatives in catalysts and functional materials is an active area of research. researchgate.netresearchgate.net

Importance of Chiral Amines as Structural Motifs and Catalytic Entities in Asymmetric Synthesis

Chiral amines are ubiquitous in nature and are fundamental components of a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov It is estimated that over 40% of small-molecule drugs contain a chiral amine fragment. nih.govnih.gov The precise three-dimensional arrangement of atoms in these molecules is often critical for their biological activity, as different enantiomers can have distinct pharmacological effects. hilarispublisher.com

Beyond being mere structural components, chiral amines are powerful tools in asymmetric synthesis, the practice of selectively producing one enantiomer of a chiral product. hilarispublisher.comacs.org They have found widespread application in several key roles:

Chiral Auxiliaries and Resolving Agents: They can be temporarily attached to a molecule to direct a stereoselective reaction or used to separate racemic mixtures into their constituent enantiomers. researchgate.net

Chiral Ligands: Chiral amines are frequently used to form complexes with transition metals, creating catalysts that can orchestrate a wide variety of enantioselective transformations. hilarispublisher.com

Organocatalysts: In the field of organocatalysis, which uses small organic molecules to catalyze reactions, chiral amines are star players. hilarispublisher.comacs.orgalfachemic.com They can activate substrates by forming transient chiral intermediates, such as enamines or iminium ions, effectively guiding the stereochemical outcome of reactions like Aldol, Mannich, and Michael additions. alfachemic.com

The development of new and more efficient chiral amine catalysts remains a central theme in modern organic chemistry, driven by the constant demand for enantiomerically pure compounds. thieme-connect.com

Overview of Research Trajectories for (1R)-1-(adamantan-1-yl)ethan-1-amine Hydrochloride and Related Stereoisomers

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(adamantan-1-yl)ethanamine. The racemic mixture of this amine is the active pharmaceutical ingredient in the antiviral drug Rimantadine (B1662185), which was used against influenza A. nih.govnih.gov While much of the historical research focused on the racemate, contemporary research trajectories involving the specific stereoisomers, such as the (1R) form, are more nuanced and focus on their potential as specialized chemical tools.

Key research directions include:

Enantioselective Synthesis and Application as Chiral Building Blocks: A primary focus is the development of synthetic methods to produce enantiomerically pure adamantane-containing amines. These pure stereoisomers, including the title compound, serve as valuable chiral building blocks for the synthesis of more complex molecules, particularly new pharmaceutical candidates. rsc.orgfrontiersin.org The incorporation of a rigid, chiral adamantyl-ethyl-amine fragment can impart specific conformational constraints and biological activities.

Development of Novel Catalysts and Ligands: Drawing from the established utility of chiral amines in catalysis, research explores the use of adamantane-containing amines as ligands for asymmetric metal-based catalysis or as organocatalysts themselves. The steric bulk of the adamantyl group can create a well-defined chiral pocket around a catalytic center, potentially leading to high levels of enantioselectivity in chemical reactions. researchgate.net

Scaffold Modification and Functionalization: Another significant research trajectory involves the chemical modification of the adamantane cage itself. Studies have demonstrated the selective hydroxylation of the adamantane scaffold in 1-(1-adamantyl)ethanamine hydrochloride to create new derivatives. researchgate.net This approach aims to explore new chemical space and generate analogues with potentially novel or improved pharmacological properties.

Stereochemical Biological Studies: Although early in-vivo studies suggested the enantiomers of rimantadine were equipotent, more recent and sophisticated studies using techniques like solid-state NMR have revealed differential binding profiles of the (R)- and (S)-enantiomers with the viral M2 ion channel. nih.govrsc.orgacs.org This has reinvigorated interest in studying the individual stereoisomers to design more specific and potent antiviral agents, potentially overcoming issues like drug resistance. rsc.org

Interactive Data Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1R)-1-(adamantan-1-yl)ethan-1-amine;hydrochloride |

| CAS Number | 1005341-52-5 |

| Molecular Formula | C₁₂H₂₂ClN |

| Molecular Weight | 215.76 g/mol |

| Synonyms | (R)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-(1-adamantyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/t8-,9?,10?,11?,12?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDFBJXRJWNAV-VUPGYFAFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r 1 Adamantan 1 Yl Ethan 1 Amine Hydrochloride and Its Chiral Derivatives

Enantioselective Synthesis Strategies

The primary challenge in synthesizing (1R)-1-(adamantan-1-yl)ethan-1-amine lies in the precise stereochemical control at the chiral center adjacent to the bulky adamantyl group. Several modern catalytic strategies have been developed to address this, converting prochiral precursors into the desired single enantiomer with high efficiency and selectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Precursors

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines from prochiral imines or through reductive amination of ketones. nih.gov The synthesis of (1R)-1-(adamantan-1-yl)ethan-1-amine via this method typically starts from the prochiral ketone, 1-(adamantan-1-yl)ethanone. The ketone can be converted to an intermediate imine, which is then hydrogenated, or undergo direct asymmetric reductive amination.

Catalysts for this transformation are typically based on iridium (Ir), rhodium (Rh), or ruthenium (Ru) complexed with chiral ligands. nih.govnih.gov Chiral diphosphine ligands, such as BINAP derivatives, and chiral diamine ligands, like DPEN derivatives, have proven effective. nih.gov In this process, the chiral catalyst coordinates to the prochiral imine, and molecular hydrogen is delivered selectively to one face of the C=N double bond, establishing the stereocenter. The bulky adamantyl group poses a significant steric challenge, requiring careful selection of the ligand to create a chiral pocket that effectively differentiates the two faces of the imine. High pressures of hydrogen and the use of specific additives are often necessary to achieve high conversion and enantioselectivity. nih.gov

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Ketones/Imines

| Catalyst Metal | Chiral Ligand Type | Typical Substrate | Key Advantage |

|---|---|---|---|

| Ruthenium (Ru) | Diphosphine-Diamine | Ketones, Imines | High activity and enantioselectivity under neutral/basic conditions. nih.gov |

| Rhodium (Rh) | Electron-donating Phosphines | Amino Ketones | Effective for substrates with existing amine functionality. nih.gov |

This table presents general catalyst systems applicable to the asymmetric hydrogenation of prochiral precursors relevant to the synthesis of chiral amines.

Biocatalytic Approaches Utilizing Enantioselective Imine Reductases

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines with exceptional enantioselectivity. nih.govresearchgate.net These enzymes can be employed in the synthesis of (1R)-1-(adamantan-1-yl)ethan-1-amine through the reductive amination of 1-(adamantan-1-yl)ethanone. semanticscholar.org

In a typical biocatalytic process, the ketone, an amine source (such as ammonia (B1221849) or an alkylamine), and the IRED enzyme (often in the form of a whole-cell biocatalyst) are combined in an aqueous buffer. semanticscholar.orgnih.gov The enzyme facilitates the formation of the imine intermediate within its active site, which is then reduced stereoselectively. A cofactor regeneration system, such as one using glucose dehydrogenase, is required to recycle the consumed NADPH. nih.gov The primary advantage of IREDs is their ability to operate under mild conditions and achieve near-perfect enantiomeric excess (>99% ee). chemistryviews.org Protein engineering has been used to develop IREDs with expanded substrate scopes, enabling them to accommodate sterically demanding substrates like those bearing an adamantyl group. nih.gov

Table 2: Key Features of Biocatalytic Reductive Amination with IREDs

| Feature | Description |

|---|---|

| Enzyme Class | Imine Reductase (IRED) |

| Cofactor | NAD(P)H |

| Reaction | Asymmetric reduction of an imine or reductive amination of a ketone. |

| Conditions | Mild (aqueous buffer, near-neutral pH, ambient temperature). chemistryviews.org |

| Selectivity | Typically provides very high enantiomeric excess (>99% ee). chemistryviews.org |

This table summarizes the general characteristics of IRED-catalyzed synthesis of chiral amines.

Organocatalytic Methods Employing Chiral Primary Amine Catalysis

Organocatalysis avoids the use of metals and enzymes, relying instead on small, chiral organic molecules to catalyze asymmetric transformations. The enantioselective reductive amination of ketones can be effectively catalyzed by chiral Brønsted acids, such as chiral phosphoric acids. nih.govresearchgate.net This method is applicable to the synthesis of (1R)-1-(adamantan-1-yl)ethan-1-amine from its corresponding ketone.

The mechanism involves the condensation of 1-(adamantan-1-yl)ethanone with an amine to form a prochiral imine. The chiral phosphoric acid catalyst then activates the imine by protonating the nitrogen atom, forming a chiral ion pair. rsc.org This activation enhances the imine's reactivity and establishes a defined chiral environment. A mild reducing agent, such as a Hantzsch ester or a benzothiazoline, then delivers a hydride to one face of the activated imine, yielding the chiral amine with high enantioselectivity. nih.govrsc.org This approach is advantageous as it bypasses the need to isolate the often-unstable ketimine intermediate. nih.gov

Stereoselective Formation of the Chiral Center through Directed Reactions

Chiral auxiliaries provide a reliable method for directing the stereochemical outcome of a reaction. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is a prominent example used for the asymmetric synthesis of amines. yale.edu To synthesize the (R)-enantiomer of adamantyl-substituted amines, one would start with (R)-tert-butanesulfinamide.

The synthesis begins with the condensation of the chiral sulfinamide with 1-(adamantan-1-yl)ethanone to form a chiral N-sulfinylimine. The sulfinyl group then directs the diastereoselective addition of a nucleophile (in this case, a hydride from a reducing agent like NaBH₄) to the imine double bond. The steric bulk of the tert-butyl group and the stereoelectronic properties of the S=O bond effectively shield one face of the imine, leading to highly selective hydride attack on the opposite face. The final step involves the acidic cleavage of the sulfinyl group to afford the desired primary amine hydrochloride with high enantiopurity. yale.edu This strategy offers predictable stereochemical control and is applicable to a wide range of ketones.

Multistep Total Synthesis Approaches for Complex Adamantane (B196018) Frameworks

The synthesis of the adamantane skeleton itself is a classic example of thermodynamically controlled reactions. Understanding these methods is crucial for the synthesis of complex or substituted adamantane derivatives that may serve as precursors to chiral amines.

Construction of Substituted Adamantane Skeletons via Rearrangement and Cyclization

The adamantane framework is the most stable C₁₀H₁₆ isomer and can be synthesized through acid-catalyzed rearrangement of other, less stable polycyclic hydrocarbon precursors. nih.gov This process, often involving a series of Wagner-Meerwein rearrangements, is a powerful method for constructing the adamantane cage. uni-giessen.deresearchgate.net

A common strategy involves the treatment of bicyclo[3.3.1]nonane derivatives with strong Brønsted or Lewis acids. nih.gov For instance, the acid-catalyzed cyclization of specific diolefin precursors derived from bicyclo[3.3.1]nonane can lead to the formation of the adamantane scaffold. nih.gov The reaction proceeds through the formation of a carbocation, which triggers a cascade of intramolecular cyclizations and hydride or alkyl shifts. This cascade continues until the thermodynamically favored, strain-free adamantane skeleton is formed. nih.govuni-giessen.de By starting with appropriately substituted bicyclic precursors, this method allows for the synthesis of adamantane frameworks bearing functional groups at specific positions, which can then be elaborated into more complex structures like (1R)-1-(adamantan-1-yl)ethan-1-amine.

Table 3: Comparison of Enantioselective Synthesis Strategies

| Methodology | Catalyst/Reagent | Precursor | Key Principle |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Transition Metal Complex | Ketone/Imine | Face-selective H₂ addition to a prochiral double bond. |

| Biocatalysis | Imine Reductase (IRED) | Ketone + Amine Source | Enzyme active site controls stereoselective imine reduction. |

| Organocatalysis | Chiral Phosphoric Acid | Ketone + Amine Source | Chiral ion pair formation directs hydride attack. nih.gov |

This table provides a comparative overview of the main enantioselective strategies discussed.

Strategic Functional Group Interconversions on the Adamantane Core

The synthesis of (1R)-1-(adamantan-1-yl)ethan-1-amine hydrochloride and its chiral analogues often relies on strategic manipulations of functional groups directly on the adamantane core. These interconversions are pivotal for introducing the necessary precursors for the chiral amine synthesis and for creating avenues for further derivatization.

A prevalent strategy commences with adamantanone. The carbonyl group serves as a versatile handle for introducing carbon substituents. For instance, a Grignard reaction with methylmagnesium bromide transforms adamantanone into 2-methyladamantan-2-ol. Subsequent Ritter reaction of this tertiary alcohol with a nitrile, followed by hydrolysis, can yield the corresponding primary amine. However, achieving the desired (R)-configuration at the α-carbon typically requires a downstream resolution process or the integration of a chiral auxiliary in the synthetic sequence.

Another key approach involves the functionalization of a bridgehead position of the adamantane skeleton. The selective bromination of adamantane to 1-bromoadamantane (B121549) is a common entry point. This halide can be converted to 1-adamantanecarboxylic acid through the formation and carboxylation of its Grignard reagent. The resulting carboxylic acid can then be transformed into 1-adamantylamine via rearrangements such as the Curtius, Hofmann, or Schmidt reactions. To construct the specific (1R)-1-(adamantan-1-yl)ethan-1-amine side chain, more elaborate steps are necessary, including conversion of the carboxylic acid to an acyl chloride, followed by reactions to build the ethylamine (B1201723) fragment with stereochemical control.

More sophisticated methodologies aim for the direct asymmetric functionalization of the adamantane core. This can be achieved through the use of chiral catalysts or reagents to direct the introduction of a functional group to a specific position with high enantioselectivity, thereby setting the stage for the synthesis of the chiral amine. These functional group interconversions are often multi-step sequences that demand precise control over reaction conditions to ensure high yields and the desired stereochemical outcome.

Derivatization and Functionalization Strategies

The primary amine of (1R)-1-(adamantan-1-yl)ethan-1-amine serves as a versatile anchor for a wide array of derivatization and functionalization strategies. These modifications are instrumental in exploring the chemical space around the adamantane core and in developing novel molecules with specific properties.

Synthesis of Chiral Secondary and Tertiary Amine Derivatives

The primary amine of (1R)-1-(adamantan-1-yl)ethan-1-amine is readily amenable to N-alkylation and N-arylation reactions to furnish a diverse range of chiral secondary and tertiary amines. These reactions typically involve the treatment of the primary amine with alkyl halides, aryl halides, or other electrophilic reagents. Reductive amination, a one-pot reaction with aldehydes or ketones in the presence of a reducing agent, is another efficient method for generating secondary and tertiary amine derivatives.

The synthesis of these derivatives is often crucial for modulating the steric and electronic properties of the molecule. For instance, the introduction of different alkyl or aryl groups on the nitrogen atom can significantly impact the lipophilicity and basicity of the resulting amine. These modifications can be tailored to achieve specific interactions with biological targets or to influence the catalytic activity of ligands derived from these amines.

A variety of chiral ligands based on vicinal diamines derived from adamantane have been synthesized. For example, (1S)-1-(adamantan-1-yl)ethane-1,2-diamine has been used as a precursor for the synthesis of ligands for asymmetric catalysis. researchgate.net Similarly, racemic 1-(adamantan-1-yl)propan-1,2-diamine has been resolved and its enantiomers used to prepare chiral ligands for applications in asymmetric reactions like the Michael and Henry reactions. researchgate.netresearchgate.net

The following table provides examples of reaction types used for the synthesis of chiral secondary and tertiary amine derivatives of adamantane amines:

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides (e.g., methyl iodide) | Secondary or Tertiary Amines |

| Reductive Amination | Aldehydes or Ketones, Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Amines |

| N-Arylation | Aryl halides, Palladium catalyst | Secondary or Tertiary Arylamines |

| Acylation | Acyl chlorides, Anhydrides | Amides |

Isotopic Labeling for Mechanistic and Analytical Studies (e.g., Deuteration)

Isotopic labeling, particularly deuteration, is a powerful tool for elucidating reaction mechanisms and for quantitative analysis in metabolic studies. In the context of (1R)-1-(adamantan-1-yl)ethan-1-amine and its derivatives, deuterium (B1214612) can be strategically incorporated into the molecule at various positions.

For instance, deuteration of the adamantane core can be achieved through acid-catalyzed exchange reactions in the presence of a deuterium source like D₂O. The specific positions of deuteration can be controlled by the reaction conditions and the presence of directing groups. The resulting deuterated analogues can be used as internal standards in mass spectrometry-based bioanalytical assays, allowing for precise quantification of the parent compound in biological matrices.

Furthermore, kinetic isotope effect studies, where the rate of a reaction is compared between the non-deuterated and deuterated isotopologues, can provide valuable insights into the rate-determining step of a reaction mechanism. This information is crucial for optimizing reaction conditions and for understanding the mode of action of biologically active adamantane derivatives. The use of deuterium-labeled adamantane (Adamantane-d16) has been noted in research concerning surface recognition and drug delivery. medchemexpress.com

Formation of Adamantane-Based Heterocyclic Scaffolds

The amine functionality of (1R)-1-(adamantan-1-yl)ethan-1-amine can be utilized as a key building block for the construction of a variety of adamantane-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their rigid and lipophilic nature, which can impart favorable pharmacokinetic properties to drug candidates.

One common strategy involves the reaction of the primary amine with bifunctional reagents to form heterocyclic rings. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of adamantyl-substituted pyridines or pyrimidines. Condensation with α,β-unsaturated carbonyl compounds can yield adamantane-containing dihydropyridines.

Furthermore, the amine can participate in multicomponent reactions, which allow for the rapid assembly of complex heterocyclic systems in a single step. For instance, a Passerini or Ugi reaction involving the adamantane amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid can generate diverse libraries of α-acylamino amides containing the adamantyl moiety.

The synthesis of adamantane-substituted heterocycles like 1,3-oxazinan-2-one (B31196) and various piperidine (B6355638) derivatives has been reported with potent activity against influenza A virus strains. rsc.org The formation of adamantane-containing 1,2,4-triazoles and 1,3,4-thiadiazoles has also been described, starting from adamantane-1-carbonyl chloride. nih.govmdpi.com These heterocyclic systems serve as rigid frameworks that can be further functionalized to explore structure-activity relationships.

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from adamantane amines:

| Heterocyclic Scaffold | Synthetic Strategy |

| Pyridines/Pyrimidines | Reaction with β-dicarbonyl compounds |

| Dihydropyridines | Condensation with α,β-unsaturated carbonyl compounds |

| Piperidines | Cyclization of N-Boc-homoallylamines |

| 1,2,4-Triazoles | Cyclocondensation of acylthiosemicarbazides |

| 1,3,4-Thiadiazoles | Acid-catalyzed cyclization of acylthiosemicarbazides |

| Imidazolidine-2-thiones | Reaction of vicinal diamines with carbon disulfide researchgate.netresearchgate.net |

Detailed Structural Characterization and Stereochemical Elucidation of 1r 1 Adamantan 1 Yl Ethan 1 Amine Hydrochloride and Its Derivatives

Advanced Spectroscopic Techniques for Absolute Configuration and Enantiomeric Purity Assessment

A combination of sophisticated spectroscopic techniques is essential for the unambiguous structural confirmation and stereochemical analysis of (1R)-1-(adamantan-1-yl)ethan-1-amine hydrochloride. These methods provide detailed insights into the molecular framework, functional groups, and three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the adamantane (B196018) core and the chiral ethylamine (B1201723) side chain.

¹H NMR Spectroscopy: The proton NMR spectrum of the racemate, rimantadine (B1662185) hydrochloride, in CDCl₃ displays characteristic signals for the adamantane cage and the ethylamine moiety. The adamantane protons typically appear as a series of broad multiplets in the upfield region, while the protons of the ethylamine side chain are more distinct. The methine proton (CH-NH₂) and the methyl protons (CH₃) of the side chain are of particular diagnostic value. The hydrochloride salt form can influence the chemical shift and multiplicity of the amine protons due to proton exchange. A representative ¹H NMR spectrum of rimantadine hydrochloride in CDCl₃ shows signals at approximately 8.3 ppm (amine protons), 2.94 ppm (methine proton), 2.04 ppm, 1.69-1.64 ppm, and 1.34 ppm (adamantane and methyl protons). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The highly symmetric adamantane cage gives rise to a set of distinct signals for its methine and methylene (B1212753) carbons. The chiral center and the methyl group of the ethylamine side chain also produce characteristic resonances. In a study of various amantadine (B194251) and rimantadine derivatives, the chemical shifts of the adamantane carbons were well-characterized. mdpi.com For rimantadine hydrochloride, characteristic signals for the adamantane carbons and the ethylamine side chain carbons can be expected. chemicalbook.com

2D-NMR Techniques (HMBC): Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing long-range correlations between protons and carbons, thereby confirming the connectivity of the molecular structure. For instance, an HMBC experiment would show correlations between the protons of the methyl group and the chiral methine carbon, as well as the quaternary carbon of the adamantane cage to which the ethylamine group is attached. Such analyses have been crucial in confirming the structures of various adamantane derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Rimantadine Hydrochloride Note: Data is for the racemic mixture and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantane CH | ~1.6-2.1 | ~28-40 |

| Adamantane CH₂ | ~1.6-2.1 | ~28-40 |

| Adamantane C (quaternary) | - | ~30-35 |

| CH-NH₂ | ~2.9-3.5 | ~50-60 |

| CH₃ | ~1.2-1.5 | ~15-25 |

| NH₃⁺ | ~8.0-8.5 | - |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching: The primary amine hydrochloride will show broad and strong absorptions in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations of an ammonium (B1175870) salt (R-NH₃⁺).

C-H stretching: The adamantane and ethyl groups will give rise to multiple sharp peaks in the 3000-2850 cm⁻¹ region.

N-H bending: The bending vibrations of the ammonium group typically appear around 1600-1500 cm⁻¹.

C-H bending: Bending vibrations for the CH₂, and CH₃ groups will be observed in the 1470-1350 cm⁻¹ range.

C-N stretching: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amine hydrochlorides. In the positive ion mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₁₂H₂₁N). For rimantadine, this would be at m/z 180.2. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a crucial step in confirming the identity of a new compound or verifying the purity of a known one.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pattern of rimantadine typically involves the loss of ammonia (B1221849) (NH₃) to produce an ion at m/z 165. Subsequent fragmentation of the adamantyl skeleton leads to characteristic ions at m/z 135 ([C₁₀H₁₅]⁺), 121, 107, 95, 93, and 81. nih.gov This fragmentation pattern is diagnostic for the adamantane core and the ethylamine side chain.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

The crystal structure of racemic rimantadine hydrochloride has been elucidated. znaturforsch.com The structure consists of 1-(1-adamantyl)ethanamine cations and chloride anions. The chloride ions link the cations via N-H···Cl hydrogen bonds, forming infinite chord-like structures. znaturforsch.comresearchgate.net These units are held together in the crystal lattice by weaker van der Waals forces. znaturforsch.com This detailed structural information explains the physical properties of the crystals, such as their needle-like habit. znaturforsch.comresearchgate.net

Furthermore, X-ray crystal structures of both (R)-rimantadine and (S)-rimantadine have been solved when bound to the influenza A M2 proton channel. nih.gov These studies revealed that both enantiomers bind within the channel pore, with slight differences observed in the hydration of each enantiomer. nih.gov The ability to obtain high-resolution crystal structures provides unequivocal proof of the absolute configuration and offers insights into the intermolecular interactions that govern the solid-state packing.

Table 2: Crystallographic Data for Rimantadine Hydrochloride (Racemate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | znaturforsch.com |

| Space Group | P42bc | znaturforsch.com |

| a (Å) | 18.3774(8) | znaturforsch.com |

| c (Å) | 7.5049(2) | znaturforsch.com |

| V (ų) | 2534.6(2) | znaturforsch.com |

| Z | 8 | znaturforsch.com |

Chiroptical Properties and Enantiomeric Purity Analysis (e.g., Chiral High-Performance Liquid Chromatography)

Since this compound is a chiral molecule, methods to separate and quantify its enantiomers are crucial for ensuring its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.

While a specific chiral HPLC method for the title compound is not detailed in the provided search results, the general principles are well-established for chiral amines. The separation relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.

A study on the simultaneous determination of amantadine and rimantadine in rat plasma utilized reversed-phase HPLC with fluorescence detection after pre-column derivatization. nih.gov Although this method is not enantioselective, it demonstrates the amenability of rimantadine to HPLC analysis. Another study reported the enantioselective synthesis of (R)- and (S)-rimantadine, which necessitates a method for determining the enantiomeric excess of the products, likely chiral HPLC or chiral gas chromatography. nih.gov The development of a robust chiral HPLC method would be a critical component of the quality control for the enantiomerically pure compound.

Conformational Analysis and Stereoisomeric Stability Investigations

Studies on the rotational barriers of 1-adamantyl-Csp³ bonds using dynamic NMR have shown that these barriers are generally lower than those for the more flexible tert-butyl group. researchgate.net This suggests that the ethylamine side chain in this compound has a degree of rotational freedom. The preferred conformation in solution and in biological systems can be influenced by steric and electronic factors. The X-ray crystal structure provides a snapshot of the lowest energy conformation in the solid state.

The stereochemical stability of the chiral center is generally high for this type of compound under normal conditions, as racemization would require the breaking and reforming of a carbon-carbon or carbon-nitrogen bond, which is energetically unfavorable. Studies on the long-term stability of rimantadine hydrochloride have shown that the compound is chemically stable for extended periods, retaining its antiviral activity, which indirectly suggests good stereoisomeric stability. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 1r 1 Adamantan 1 Yl Ethan 1 Amine Hydrochloride

Elucidation of Reaction Pathways and Transition States in Asymmetric Synthesis

The chiral nature of (1R)-1-(adamantan-1-yl)ethan-1-amine hydrochloride makes it a valuable tool in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. Mechanistic investigations in this area focus on understanding how its stereocenter influences the formation of new chemical bonds.

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net The auxiliary is then removed, having imparted its chirality to the product. Primary chiral amines like (1R)-1-(adamantan-1-yl)ethan-1-amine are foundational for creating more complex chiral ligands and can also act as auxiliaries themselves.

While direct use of (1R)-1-(adamantan-1-yl)ethan-1-amine as a standalone auxiliary is not extensively documented in dedicated studies, its structural motifs are present in more complex chiral ligands that have proven effective. For instance, chiral vicinal diamines derived from adamantane (B196018) have been synthesized and their metal complexes studied as catalysts in stereoselective reactions such as the Michael and Henri additions. researchgate.netresearchgate.net

The proposed role of (1R)-1-(adamantan-1-yl)ethan-1-amine as a chiral auxiliary would involve its temporary attachment to a prochiral substrate. The steric bulk of the adamantyl group would then control the trajectory of an incoming reagent, forcing it to attack from the less hindered face. This process, known as steric shielding, is a common mechanism for chiral auxiliaries. nih.gov After the stereoselective bond formation, the auxiliary can be cleaved and recovered.

Table 1: Examples of Stereoselective Reactions Using Adamantane-Based Chiral Ligands

| Reaction Type | Chiral Ligand/Catalyst System | Stereoselectivity Outcome | Reference |

|---|---|---|---|

| Michael Addition | Ni(II) complex with a ligand based on (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine | Formation of enantiomerically enriched addition products. | researchgate.net |

| Henri Reaction | Ligands derived from chiral 1-(adamantan-1-yl)propan-1,2-diamines | Stereodivergent synthesis of nitroalcohols. | researchgate.netresearchgate.net |

The chemical behavior of (1R)-1-(adamantan-1-yl)ethan-1-amine is dominated by the amine moiety, which confers nucleophilic properties to the molecule.

Nucleophilic Reactivity: The primary amine group (-NH2) possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. byjus.com This allows it to readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. This nucleophilic addition is the key step in the formation of imines (also known as Schiff bases), a reaction that is fundamental in both organic synthesis and biological systems. libretexts.orglibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The reaction rate is highly pH-dependent, as the amine becomes non-nucleophilic at low pH due to protonation, while acid is required to catalyze the dehydration step. libretexts.org

Electrophilic Reactivity: For the amine moiety to act as an electrophile, its inherent nucleophilicity must be reversed. This is typically achieved by attaching the nitrogen to a strong electron-withdrawing group, such as a sulfonyl or hydroxyl group. wikipedia.org While the parent amine is not electrophilic, it can be converted into a precursor for electrophilic amination. More commonly in the context of adamantane chemistry, electrophilic reactions target the adamantane cage itself. For example, the superacid-catalyzed formylation of adamantane with carbon monoxide demonstrates an electrophilic attack on the hydrocarbon framework. acs.org The presence of the amine group would influence the regioselectivity of such reactions due to its electronic effects.

Molecular Interactions with Defined Biological Targets (Non-Clinical, In Vitro / In Silico Focus)

The lipophilic and rigid adamantane structure is a well-known pharmacophore that enhances the binding of molecules to biological targets. nih.govpublish.csiro.au In silico and in vitro studies provide a molecular-level understanding of these interactions.

Adamantane-containing compounds have been identified as potent inhibitors of various enzymes. A notable example is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. nih.gov

Adamantane-urea based compounds are effective sEH inhibitors. nih.gov The inhibition mechanism involves the adamantane group binding within a hydrophobic pocket of the enzyme's active site. This interaction is primarily driven by van der Waals forces. The urea (B33335) moiety then forms key hydrogen bonds with catalytic residues, such as Asp333, Tyr381, and Tyr465, which stabilizes the enzyme-inhibitor complex and blocks substrate access. nih.gov Although this compound lacks the urea group, its adamantane cage can similarly occupy the hydrophobic pocket, making it a scaffold for designing sEH inhibitors. Molecular docking studies on other adamantane derivatives targeting enzymes like cholinesterases have confirmed that the adamantyl moiety consistently binds to hydrophobic regions of the active site. nih.govmdpi.com

The adamantane scaffold is a key feature in ligands targeting several receptors, including ion channels and G-protein coupled receptors.

NMDA Receptors: Adamantane derivatives like memantine (B1676192) are well-known antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ion channel involved in synaptic plasticity and neurotoxicity. nih.gov Molecular modeling and structural analyses show that the adamantane amine binds to the phencyclidine (PCP) site within the receptor's ion channel. nih.govnih.gov The positively charged amine group interacts with the channel pore, while the adamantane moiety provides the necessary lipophilicity and steric bulk to physically block the channel. nih.gov

P2X7 Receptors: Adamantane-based compounds have also been developed as antagonists for the P2X7 receptor, an ATP-gated ion channel implicated in pain and inflammation. researchgate.net In these antagonists, the adamantane group typically serves as a hydrophobic anchor that orients the rest of the molecule for optimal interaction with the receptor's binding site. publish.csiro.au

Sigma-2 Receptors: Recent in silico studies have shown that adamantane-based scaffolds can effectively target the sigma-2 receptor, a protein of interest in cancer and neurodegenerative diseases. Molecular docking simulations revealed that the adamantane ring binds to a hydrophobic pocket formed by specific leucine, alanine, and tryptophan residues within the receptor's active site. nih.gov

Table 2: In Silico and In Vitro Interaction Data for Adamantane Derivatives with Biological Receptors

| Receptor Target | Adamantane Derivative Type | Key Interacting Residues (from in silico models) | Binding Mechanism | Reference |

|---|---|---|---|---|

| NMDA Receptor | Amantadine-Dansyl Conjugate | Not specified, binds PCP site | Channel block via adamantane moiety, electrostatic interaction from amine. | nih.gov |

| Sigma-2 Receptor | Adamantane-fluorobenzene conjugate | L26, L38, A64, W65 (hydrophobic pocket) | Hydrophobic interactions with adamantane ring. | nih.gov |

The adamantyl group exerts a profound influence on how a molecule interacts with its biological target, primarily through its unique physicochemical properties.

Lipophilicity and Hydrophobic Interactions: Adamantane is highly lipophilic, which strongly favors its partitioning into nonpolar environments, such as the hydrophobic pockets found in many enzyme active sites and receptor binding domains. nih.gov This "lipophilic bullet" effect is often the primary driver for initial ligand-target recognition. Docking studies of adamantyl derivatives with cholinesterases, for example, show that hydrophobic interactions between the adamantane cage and aromatic residues (tryptophan, phenylalanine) in the active site are predominant. nih.gov

Steric Bulk and Shape Complementarity: The large, three-dimensional structure of the adamantane group fills space effectively, leading to high shape complementarity with correspondingly sized binding pockets. This precise fit can significantly enhance binding affinity and selectivity. For instance, in glucocerebrosidase, a lipophilic cleft near the active site can be effectively "filled" by an adamantylamide moiety, leading to a potent increase in enzyme activity. nih.gov

Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage is conformationally rigid. This property is highly advantageous in drug design because it reduces the entropic penalty upon binding. The rigid structure also serves as a stable anchor, allowing for the precise and predictable positioning of other functional groups (like the amine in the title compound) to optimize interactions with specific residues on the target protein. publish.csiro.au This precise positioning is crucial for establishing key interactions like hydrogen bonds or salt bridges that cement the ligand's binding affinity.

Studies on Chirality Transfer and Stereocontrol in Reaction Systems

Despite the well-established use of chiral amines in asymmetric synthesis, detailed mechanistic studies and specific applications of this compound in chirality transfer and stereocontrol are not extensively documented in publicly available scientific literature. Chiral amines, in their free base form, are principally utilized in stereoselective synthesis in two main capacities: as chiral resolving agents or as chiral auxiliaries/catalysts.

As a chiral resolving agent, an enantiomerically pure amine like (1R)-1-(adamantan-1-yl)ethan-1-amine would be used to separate a racemic mixture of a chiral acid. The process involves the formation of a pair of diastereomeric salts through an acid-base reaction. Due to their different physical properties, these diastereomeric salts can often be separated by methods such as fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, which also regenerates the resolving agent. The stereocontrol in this context is achieved through the specific three-dimensional interactions that lead to differences in the crystal lattice energies or solubilities of the diastereomeric salts.

When employed as a chiral auxiliary, the amine is temporarily incorporated into a substrate molecule. The steric bulk of the adamantyl group, coupled with the defined stereochemistry of the chiral center, would be expected to direct the approach of incoming reagents to one face of the molecule, thereby controlling the formation of new stereocenters. The bulky and rigid adamantane cage is a key feature, designed to create a highly differentiated steric environment. This steric hindrance is intended to maximize the energy difference between the transition states leading to the different stereoisomeric products, thus enhancing diastereoselectivity. After the desired transformation, the chiral auxiliary is cleaved from the product and can be recovered.

In a catalytic role, the chiral amine could be part of a catalyst that facilitates an enantioselective transformation. For instance, it might be a precursor to a chiral ligand for a metal catalyst or act as an organocatalyst itself. In such systems, the amine's chiral environment influences the reaction pathway, favoring the formation of one enantiomer over the other. The mechanism of chirality transfer would involve the formation of transient chiral intermediates, such as iminium ions or enamines, which then react with high stereoselectivity.

However, specific research detailing the reaction conditions, diastereomeric or enantiomeric excesses, and mechanistic pathways for reactions explicitly using this compound is not available in the reviewed literature. Consequently, data tables illustrating its efficacy in specific transformations cannot be provided at this time. Further research would be required to elucidate and quantify its role and effectiveness in stereocontrol and chirality transfer.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of (1R)-1-(adamantan-1-yl)ethan-1-amine. Methods like Density Functional Theory (DFT) have been employed to investigate its structure and electronic properties, often in comparison to similar adamantane (B196018) derivatives like amantadine (B194251) and rimantadine (B1662185). tandfonline.com

First-principles calculations reveal that the protonation state significantly affects the molecule's electronic properties. For instance, the dipole moment of protonated memantine (B1676192) is calculated to be over eight times larger than its deprotonated form, a factor that has implications for its interaction with the aqueous environment and biological targets. tandfonline.com The rigid cage-like structure of the adamantane group, with its sp³ hybridized carbon atoms, provides a stable, lipophilic scaffold. researchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis, with the energy gap between them (HOMO-LUMO gap) indicating the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A larger gap suggests higher stability and lower reactivity. nih.gov

Ab initio calculations have been used to determine the electronic properties and quantum conductance of memantine. worldscientific.com Studies on adamantane itself show that its HOMO and LUMO orbitals are symmetrically distributed across the entire molecule, indicating delocalized electron density consistent with its high Td symmetry. nih.gov Upon substitution, as in memantine, this distribution is altered, influencing the molecule's reactivity. nih.gov

Table 1: Calculated Electronic Properties of Memantine and Related Compounds This table is for illustrative purposes, compiling typical data from computational studies on adamantane derivatives. Specific values can vary based on the computational method and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) - Deprotonated | Dipole Moment (Debye) - Protonated |

|---|---|---|---|---|---|

| Memantine | -6.2 to -6.5 | 1.8 to 2.1 | 8.0 to 8.6 | ~1.5 | >12 |

| Amantadine | -6.3 to -6.6 | 1.9 to 2.2 | 8.2 to 8.8 | ~1.4 | >11 |

| Adamantane | -7.0 to -7.3 | 2.5 to 2.8 | 9.5 to 10.1 | 0 | N/A |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Conformational Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of (1R)-1-(adamantan-1-yl)ethan-1-amine with its biological targets, most notably the N-methyl-D-aspartate (NMDA) receptor. These simulations provide atomic-level details of the binding modes, interaction energies, and the dynamic behavior of the ligand-receptor complex over time.

Memantine acts as an uncompetitive, open-channel blocker of the NMDA receptor. uiowa.edu Docking studies help to elucidate the specific binding poses within the ion channel. The adamantane cage of the molecule plays a crucial role, establishing non-aromatic, hydrophobic interactions within the receptor's channel pore. tandfonline.com These interactions are critical for its blocking activity. For derivatives of memantine, docking studies have shown that the adamantane core consistently binds to peripheral anionic sites (PAS) or within the active site gorge of enzymes like cholinesterases through van der Waals and π-aliphatic interactions. tandfonline.com

MD simulations complement docking studies by providing insights into the stability of the binding pose and the conformational dynamics of the complex. nih.gov Simulations lasting for nanoseconds can assess the stability of the ligand-receptor interactions and calculate binding free energies. indianastate.edu Studies on memantine interacting with targets like human transferrin have shown that the complex remains stable throughout the simulation with minimal structural changes, suggesting a strong and stable binding affinity. nih.gov

Key findings from these simulations include the identification of specific amino acid residues that form hydrophobic pockets accommodating the methyl groups of memantine, which are crucial for its enhanced affinity compared to amantadine. nih.gov The simulations confirm that these interactions contribute to the stable positioning of the molecule within the NMDA receptor channel, which is fundamental to its mechanism of action. nih.gov

Table 2: Summary of Molecular Docking and Dynamics Simulation Findings

| Target | Key Interacting Residues (Example) | Type of Interactions | Simulation Insights |

|---|---|---|---|

| NMDA Receptor | A644, A645 | Hydrophobic interactions, van der Waals forces | Stable binding in the open channel, identification of hydrophobic pockets for methyl groups. nih.gov |

| Butyrylcholinesterase (BChE) | Trp82, Tyr332 | π-aliphatic interactions, van der Waals forces | Adamantane moiety binds to the peripheral anionic site (PAS). tandfonline.com |

| Human Transferrin | Not specified | Multiple close contacts | Stable complex formation with minimal structural changes over the simulation trajectory. nih.gov |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are also employed to predict spectroscopic parameters (e.g., NMR, IR) and to analyze the conformational preferences of (1R)-1-(adamantan-1-yl)ethan-1-amine. These predictions are valuable for interpreting experimental spectra and understanding the molecule's structural dynamics.

The rigid adamantane cage significantly limits the conformational freedom of the molecule. researchgate.net The primary flexibility arises from the rotation around the bond connecting the ethylamine (B1201723) group to the adamantane core. Computational conformational analysis helps identify the most stable, low-energy conformations of the molecule, which are crucial for understanding its interactions and reactivity.

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. For the parent adamantane molecule, extensive theoretical studies have successfully assigned the normal mode frequencies and compared them with experimental data, providing a strong foundation for analyzing its derivatives. researchgate.net Rotationally resolved IR spectroscopy of adamantane has provided accurate rotational constants for several fundamental modes, which can be benchmarked against computational predictions. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. While experimental ¹H NMR spectra of memantine are available, computational predictions using methods like DFT or machine learning can help in the structural elucidation of new derivatives or in understanding the effects of different chemical environments on the shifts. researchgate.netnih.gov Machine learning models, in particular, are becoming increasingly accurate in predicting ¹H chemical shifts for small molecules. nih.gov

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data for Adamantane Core This table provides a general comparison for the parent adamantane structure, which forms the basis for interpreting spectra of its derivatives like (1R)-1-(adamantan-1-yl)ethan-1-amine hydrochloride.

| Spectroscopic Parameter | Computational Prediction Approach | Predicted Value Range | Experimental Value Range |

|---|---|---|---|

| ¹H NMR Chemical Shift (bridgehead CH) | DFT | 1.8 - 2.0 ppm | ~1.87 ppm wikipedia.org |

| ¹³C NMR Chemical Shift (bridgehead C) | DFT | 28.0 - 29.0 ppm | ~28.5 ppm wikipedia.org |

| IR Vibrational Frequency (C-H stretch) | DFT (B3LYP) | 2850 - 3000 cm⁻¹ | 2850 - 2930 cm⁻¹ nih.gov |

| IR Vibrational Frequency (Cage breathing) | DFT (B3LYP) | ~750 - 800 cm⁻¹ | ~759 cm⁻¹ researchgate.net |

In Silico Evaluation of Reaction Selectivity and Mechanism

In silico methods are valuable for investigating the mechanisms and selectivity of chemical reactions used to synthesize or modify (1R)-1-(adamantan-1-yl)ethan-1-amine and related adamantane derivatives. These computational studies can rationalize experimentally observed outcomes and guide the development of more efficient synthetic routes.

The functionalization of the adamantane cage is a key aspect of synthesizing derivatives. The adamantane C-H bonds are particularly strong, making their selective activation a challenge. nih.gov Computational studies can model the transition states and reaction pathways for various functionalization reactions, such as those involving radical intermediates. nih.gov These studies help to understand the preference for functionalization at the tertiary (bridgehead) carbon atoms over the secondary carbons, which is a common feature in adamantane chemistry. nih.gov

One of the historical methods for introducing an amino group onto an adamantane scaffold is the Ritter reaction. wikipedia.org This reaction involves the generation of a carbocation intermediate which then reacts with a nitrile. wikipedia.orgorganic-chemistry.org Computational modeling of the Ritter reaction mechanism can elucidate the stability of the adamantyl carbocation and the energetics of the subsequent nucleophilic attack by the nitrile, providing insights into the reaction's feasibility and potential side reactions. researchgate.netresearchgate.net The mechanism involves the electrophilic addition of the carbocation to the nitrile, forming a nitrilium ion, which is then hydrolyzed to the amide. wikipedia.org

Recent advances in catalyst-controlled C-H functionalization offer alternative routes. researchgate.net In silico evaluation of these catalytic cycles, for instance using photoredox catalysis, can help to understand how the catalyst influences the selectivity of hydrogen atom abstraction from the adamantane core, favoring the formation of the desired product. researchgate.netchemrxiv.org By modeling the intermediates and transition states, computational chemistry can explain the observed chemoselectivity and guide the design of new, more effective catalysts for the synthesis of adamantane-based compounds. chemrxiv.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (1R)-1-(adamantan-1-yl)ethan-1-amine |

| Memantine |

| Amantadine |

| Rimantadine |

Advanced Research Applications in Chemical Sciences Excluding Clinical/drug Delivery

Development of Novel Chiral Catalysts and Ligands for Asymmetric Transformations

The chiral scaffold of (1R)-1-(adamantan-1-yl)ethan-1-amine serves as a foundational element in the synthesis of specialized ligands for asymmetric catalysis. The bulky adamantyl group provides a well-defined and sterically hindered environment, which is crucial for inducing high levels of stereoselectivity in chemical reactions. Researchers utilize this primary amine as a starting material to construct more complex chiral ligands and organocatalysts.

While direct catalytic use of the hydrochloride salt is uncommon, its free amine form is a key precursor. For instance, derivatives such as (1S)-1-(adamantan-1-yl)ethane-1,2-diamine, which can be synthesized from the enantiomeric (1S)-amine, are employed to create chiral metal complexes. researchgate.net These complexes, featuring metals like nickel(II), have demonstrated catalytic activity in key carbon-carbon bond-forming reactions. researchgate.net The strategic placement of the adamantyl group adjacent to the chiral center is instrumental in creating a specific three-dimensional space around the catalytic site, thereby directing the approach of reactants to favor the formation of one enantiomer over the other.

A notable application is in the asymmetric Michael reaction, a fundamental transformation in organic synthesis. Chiral complexes derived from adamantyl diamines have been used to catalyze the addition of nucleophiles like diethyl malonate to nitroalkenes, achieving high enantiomeric excesses (ee). researchgate.net The performance of such catalyst systems underscores the value of the adamantyl moiety in creating a rigid and predictable chiral environment.

Table 1: Performance of Adamantyl-Derived Chiral Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst System | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Michael Addition | Ni(II) complex of (1R,2R)-diamine derivative | Diethyl malonate + ω-nitrostyrene | Up to 96% | researchgate.net |

| Michael Addition | Ni(II) complex of (1R,2R)-diamine derivative | Diethyl malonate + 1-nitropent-1-ene | Up to 91% | researchgate.net |

| Henry Reaction | Cu(II) complex of a related N-alkylated diamine | Benzaldehyde + nitromethane | Up to 96% | researchgate.net |

Engineering of Rigid Scaffolds for Supramolecular Chemistry and Chemical Biology Tools

The adamantane (B196018) cage is renowned for its rigidity and its exceptional ability to participate in host-guest interactions, making it a cornerstone of supramolecular chemistry. rsc.org

The adamantyl group is an ideal guest for various macrocyclic hosts, most notably cyclodextrins and cucurbiturils, due to its size, shape, and hydrophobicity. rsc.orgnih.gov This strong and specific non-covalent interaction is harnessed to construct complex, self-assembling systems. The (1R)-1-(adamantan-1-yl)ethan-1-amine hydrochloride molecule provides a readily available adamantyl "handle" that can be incorporated into larger structures.

This principle is applied in the design of multivalent scaffolds, where multiple adamantyl groups are presented on a core structure to achieve enhanced binding affinity (avidity) to surfaces functionalized with host molecules. nih.govnih.gov The adamantane cage itself can serve as a rigid core for presenting other functional groups. For example, scaffolds have been designed that expose three functional groups in a precise tripodal geometry for binding to biological targets, while a fourth position, often an amino group, acts as a linker for other molecules. nih.govnih.gov This precise spatial arrangement is critical for effective molecular recognition at biological interfaces.

The integration of adamantane moieties into polymer backbones allows for the creation of "smart" biomaterials whose properties can be controlled by external stimuli. mdpi.comnih.gov The amine function on (1R)-1-(adamantan-1-yl)ethan-1-amine enables its covalent attachment as a pendant group onto a polymer chain, such as poly(2-oxazoline)s. mdpi.com

Probing Structure-Activity Relationships in Defined Biochemical or Cellular Systems (e.g., in vitro enzyme assays)

The adamantane group is a well-established "lipophilic bullet" in medicinal chemistry, used to enhance the affinity and modify the pharmacokinetic properties of bioactive molecules. nih.gov The chiral center in (1R)-1-(adamantan-1-yl)ethan-1-amine provides an additional layer of specificity, making it an excellent tool for probing the structure-activity relationships (SAR) of chiral compounds in biological systems.

By incorporating this chiral amine or its derivatives into potential enzyme inhibitors or receptor ligands, researchers can assess the impact of stereochemistry on biological activity. For example, studies on inhibitors of soluble epoxide hydrolase (sEH) have utilized adamantane-containing ureas to explore the structural requirements for potent inhibition. researchgate.net Similarly, adamantane derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), with molecular docking studies revealing that the adamantane scaffold participates in stabilizing the molecule within the enzyme's binding pocket through non-polar interactions. mdpi.com

Comparing the biological activity of the (1R)-enantiomer with its (1S)-counterpart or with the racemic mixture can reveal the specific stereochemical requirements of a biological target. Such studies are critical for understanding the molecular basis of recognition and for the rational design of more potent and selective agents. For instance, replacing an unstable amine group in a sigma receptor ligand with a 1-adamantanamine moiety was shown to improve metabolic stability while retaining high binding affinity, demonstrating its utility in SAR studies. nih.gov

Table 2: Application of Adamantane Derivatives in SAR Studies for Enzyme Inhibition

| Biological Target | Adamantane Derivative Class | Key Finding from SAR Study | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Symmetrical N,N'-Bis(adamantan-1-yl)ureas | Defined structural requirements for potent inhibition and identified sites for modification. | researchgate.net |

| Sigma Receptors (σRs) | Benzo[d]thiazol-2(3H)ones with 1-adamantamine | Adamantamine improved metabolic stability while maintaining low nanomolar affinity. | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Adamantane-substituted purines | Adamantane moiety participated in non-polar interactions in the binding pocket, enhancing inhibition. | mdpi.com |

| Hypoxia-Inducible Factor 1α (HIF-1α) | Adamantyl phenyl analogues | Identified an adamantane-containing indole (B1671886) derivative with potent inhibitory activity (IC50 = 0.02 µM). | nih.gov |

Application as Analytical Standards and Research Reagents in Complex Chemical Systems

In the field of analytical chemistry, well-characterized compounds are essential for method development and validation. The racemic form of 1-(adamantan-1-yl)ethan-1-amine hydrochloride, known as Rimantadine (B1662185) hydrochloride, is utilized as a reference standard in analytical research and for quality control applications. axios-research.comsynzeal.com It ensures the accuracy and consistency of analytical methods, such as those used for Abbreviated New Drug Applications (ANDA). synzeal.com

By extension, the pure enantiomer, this compound, serves a more specialized role as a chiral reference standard. It is critical for the development and validation of enantioselective analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), which are designed to separate and quantify individual enantiomers in a mixture.

Furthermore, the compound is a valuable research reagent and building block for the synthesis of new chemical entities. Its reactive primary amine group allows for a wide range of chemical transformations. Researchers have used it as a starting material to synthesize hydroxylated metabolites and other derivatives to study their properties and biological activities. researchgate.net Its role as a precursor for chiral ligands (as discussed in section 6.1) further solidifies its importance as a fundamental research reagent in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-1-(adamantan-1-yl)ethan-1-amine hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves alkylation of ethanamine derivatives with adamantane-based electrophiles. Key steps include:

- Nucleophilic substitution : Reaction of 1-adamantyl halides with enantiomerically pure ethanamine precursors under inert conditions.

- Salt formation : Treatment with HCl to stabilize the amine as a hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography for enantiomeric purity .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (alkylation) | Minimizes side reactions |

| Solvent | Dichloromethane/DMF | Enhances nucleophilicity |

| Reaction Time | 12–24 hrs | Ensures complete substitution |

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify adamantane proton signals (δ 1.6–2.1 ppm) and chiral center configuration (e.g., coupling constants for R-configuration) .

- HPLC : Chiral stationary phases (e.g., amylose-based) to confirm enantiomeric excess (>98%) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (calc. 245.75 g/mol) .

Advanced Research Questions

Q. How can researchers investigate the impact of stereochemical configuration on the biological activity of this compound?

- Methodology :

- Enantiomer Synthesis : Prepare (1S)-enantiomer via asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) .

- Biological Assays : Compare IC₅₀ values in receptor-binding studies (e.g., NMDA or σ-1 receptors) using radioligand displacement assays .

- Structural Analysis : X-ray crystallography or cryo-EM to resolve binding modes of both enantiomers .

Q. What computational approaches are utilized to predict the binding modes of this compound with neurological targets?

- Molecular Docking : Use programs like AutoDock Vina to model interactions with NMDA receptor cavities, focusing on adamantane’s hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100+ ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .

- Quantum Mechanics : DFT calculations to evaluate electronic effects of the hydrochloride salt on protonation states .

Q. How should contradictory results in the compound’s solubility profiles under different pH conditions be systematically analyzed?

- Systematic Approach :

- pH-Solubility Studies : Measure solubility in buffers (pH 1–12) using UV-Vis spectroscopy or nephelometry .

- pKa Determination : Potentiometric titration to identify ionization states affecting solubility .

- Data Reconciliation : Cross-validate with HPLC-MS to rule out degradation products .

- Example Data :

| pH | Solubility (mg/mL) | Observation |

|---|---|---|

| 3 | 12.5 ± 0.8 | Clear solution |

| 7 | 2.1 ± 0.3 | Precipitation |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay conditions?

- Standardization :

- Use uniform cell lines (e.g., HEK293 for NMDA receptor studies) and control ligands (e.g., MK-801) .

- Normalize data to internal standards (e.g., % inhibition relative to baseline).

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability .

Structure-Activity Relationship (SAR) Studies

Q. What modifications to the adamantane moiety enhance target selectivity in neurological applications?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.